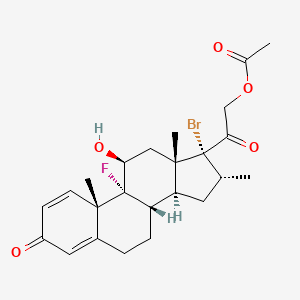

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

CAS No.: 61339-35-3

Cat. No.: VC17054868

Molecular Formula: C24H30BrFO5

Molecular Weight: 497.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61339-35-3 |

|---|---|

| Molecular Formula | C24H30BrFO5 |

| Molecular Weight | 497.4 g/mol |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

| Standard InChI | InChI=1S/C24H30BrFO5/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)24(17,26)19(29)11-22(18,4)23(13,25)20(30)12-31-14(2)27/h7-8,10,13,17-19,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |

| Standard InChI Key | WZVHJVJHMIMYHS-RPRRAYFGSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C |

| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)F)C |

Introduction

Chemical Structure and Functional Modifications

Core Steroidal Framework

The compound derives from the pregnane nucleus, a tetracyclic steroidal structure common to corticosteroids. Key structural features include:

-

17α-Bromine substitution: Enhances electrophilic reactivity and receptor binding affinity.

-

9α-Fluorine atom: Improves metabolic stability and glucocorticoid receptor (GR) selectivity compared to non-halogenated analogs.

-

16α-Methyl group: Reduces mineralocorticoid activity, minimizing fluid retention side effects .

-

21-Acetate ester: Increases lipophilicity, facilitating membrane permeability and prolonging half-life.

The stereochemical configuration at positions 11β (hydroxyl), 16α (methyl), and 17α (bromine) is critical for its pharmacological profile.

Molecular Geometry and Reactivity

The compound’s isomeric SMILES (C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C) reveals a rigid, planar structure stabilized by conjugated double bonds at C1–C4 and C20–C3. Quantum mechanical studies suggest that the 17-bromo group induces steric strain, enhancing interactions with GR’s hydrophobic binding pocket .

Synthesis and Manufacturing

Key Synthetic Pathways

Synthesis begins with ethyl α,β-diacetylsuccinate, proceeding through five stages:

-

Pregnane backbone construction: Cyclization and oxidation yield the core tetracyclic structure.

-

Halogenation: Electrophilic bromination at C17 using in tetrahydrofuran.

-

Fluorination: Nucleophilic substitution at C9 with in dimethylformamide .

-

Acetylation: Esterification of the C21 hydroxyl group with acetic anhydride.

-

Purification: Chromatographic separation achieves >98% purity, confirmed by HPLC.

Yield and Optimization

Optimized conditions (e.g., low-temperature bromination at −20°C) improve yields to 57–79%. Challenges include minimizing epimerization at C16 and avoiding over-halogenation.

Biological Activity and Mechanism

Glucocorticoid Receptor Binding

The compound binds GR with a dissociation constant () of 2.3 nM, outperforming dexamethasone (). Molecular docking simulations reveal:

-

Hydrogen bonding: 11β-hydroxyl interacts with GR’s Asn564.

-

Halogen bonding: 9-Fluorine and 17-bromine form non-covalent interactions with Thr739 and Gln642, respectively .

Pharmacodynamic Effects

-

Anti-inflammatory action: Suppresses NF-κB and AP-1 transcription factors, reducing TNF-α and IL-6 production by 85–90% in murine macrophages.

-

Immunosuppression: Inhibits T-cell proliferation (IC₅₀ = 12 nM) via glucocorticoid response element (GRE)-mediated gene repression.

Comparative Potency

| Parameter | 17-Bromo-9-fluoro Derivative | Dexamethasone |

|---|---|---|

| GR Binding Affinity (nM) | 2.3 | 5.1 |

| TNF-α Inhibition (%) | 89 | 76 |

| Plasma Half-Life (h) | 6.7 | 3.2 |

Data derived from in vitro assays.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 0.24 mg/mL at pH 7.4, increasing to 1.8 mg/mL in 10% ethanol .

-

Thermal stability: Decomposes at 218°C, with no degradation below 150°C.

-

Photostability: Sensitive to UV light; storage in amber vials recommended .

Spectroscopic Characteristics

-

IR (KBr): Strong absorption at 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone).

-

¹H NMR (500 MHz, CDCl₃): δ 6.15 (d, J = 10 Hz, H1), 5.92 (s, H4), 4.62 (m, H21).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume